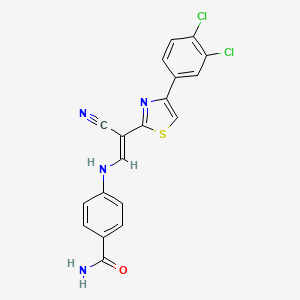

![molecular formula C13H10ClN3OS2 B2879088 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339023-27-7](/img/structure/B2879088.png)

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound with the CAS Number: 339023-13-1 . It has a molecular weight of 309.82 . The IUPAC name for this compound is 6-((4-chlorobenzyl)thio)-1H-1lambda3-imidazo[2,1-b]thiazole-5-carbaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClN2OS2/c14-10-3-1-9(2-4-10)8-19-12-11(7-17)16-5-6-18-13(16)15-12/h1-7,18H,8H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.82 . It’s stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

The imidazo[2,1-b][1,3]thiazole scaffold has been explored for its potential in combating mycobacterial infections, particularly tuberculosis. Researchers have synthesized derivatives that exhibit significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing selective inhibition over non-tuberculous mycobacteria . This suggests a promising avenue for developing new antimycobacterial drugs that could be more effective and less toxic than current treatments.

Anticancer Agents

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their anticancer properties. Studies have shown that certain derivatives can display broad-spectrum antiproliferative activity against various cancer cell lines, including ovarian, colon, renal, and leukemia cells . The ability to inhibit cancer cell growth makes these compounds valuable for further investigation as potential chemotherapeutic agents.

Agricultural Applications

In the agricultural sector, thiazole derivatives are known for their role as agrochemicals. They serve as fungicides and biocides, helping protect crops from fungal infections and pests . The specific compound could be modified to enhance these properties, contributing to more effective and possibly safer agricultural chemicals.

Material Science

Thiazole compounds have found applications in material science, particularly as photographic sensitizers and industrial catalysts . Their unique chemical structure allows them to interact with light and other substances in ways that can be harnessed for various technological advancements.

Environmental Science

In environmental science, the reactivity and potential biodegradability of thiazole derivatives can be advantageous. They could be used in the development of environmentally friendly dyes and chemicals that break down more easily in nature, reducing pollution and toxicity .

Biochemistry and Drug Design

The bioactive nature of thiazole derivatives makes them a point of interest in biochemistry and drug design. Their interaction with biological molecules can be studied to understand disease mechanisms and develop new drugs. The compound , with its specific functional groups, could be a key molecule in synthesizing new drugs with improved efficacy and safety profiles .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level

Biochemical Pathways

The stimulation of the car nuclear translocation suggests that it may influence the regulation of genes involved in drug metabolism and other xenobiotic responses .

Pharmacokinetics

The predicted density of the compound is 149±01 g/cm3 , which may influence its bioavailability and distribution within the body.

Result of Action

Similar imidazothiazole derivatives have been reported to show significant activity against mycobacterium tuberculosis .

Propiedades

IUPAC Name |

(NE)-N-[[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS2/c14-10-3-1-9(2-4-10)8-20-12-11(7-15-18)17-5-6-19-13(17)16-12/h1-7,18H,8H2/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEHOWOPQGDGHQ-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)

![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)

![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B2879025.png)